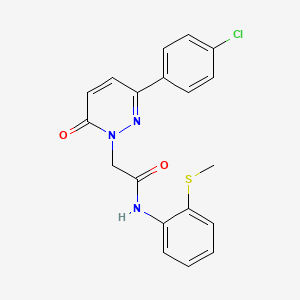
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazine is a complex organic compound featuring a pyridazine core substituted with a pyrazolyl group and a piperazinyl group bearing a fluorophenyl sulfonyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable diketone, the pyrazole ring is formed through a cyclization reaction with hydrazine.
Pyridazine Core Construction: The pyridazine core is synthesized via a condensation reaction involving appropriate hydrazine derivatives and diketones.
Substitution Reactions: The pyrazole and piperazine groups are introduced through nucleophilic substitution reactions, often using halogenated intermediates.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperazine rings.
Reduction: Reduction reactions can target the pyridazine core and the sulfonyl group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenated intermediates and nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced forms with potential changes in biological activity.
Substitution: Various substituted derivatives with different functional groups replacing the original substituents.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for more complex molecules and is used in the synthesis of heterocyclic compounds.
Biology
Biologically, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. It may act as an enzyme inhibitor, receptor antagonist, or modulator of biological pathways, offering possibilities for treating various diseases.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound can modulate biological pathways by binding to these targets, altering their activity, and thereby exerting its effects. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazine
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazine
Uniqueness
Compared to similar compounds, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazine is unique due to the specific positioning of the fluorine atom on the phenyl ring. This subtle difference can significantly impact the compound’s biological activity, binding affinity, and overall pharmacokinetic properties, making it a distinct candidate for further research and development.
Propriétés
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-6-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O2S/c1-14-13-15(2)26(23-14)19-8-7-18(21-22-19)24-9-11-25(12-10-24)29(27,28)17-6-4-3-5-16(17)20/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIYRUHZWKLQLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654201.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2654202.png)
![2-((4-bromobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2654205.png)

![2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2654208.png)
![Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2654209.png)






![Tert-butyl 3-cyano-4-[2-(3-cyclopentylpropanamido)acetyl]piperazine-1-carboxylate](/img/structure/B2654220.png)

